AC710 Mesylate
Overview
Description
AC710 Mesylate: is a potent inhibitor of platelet-derived growth factor receptors. It has shown significant efficacy in inhibiting various kinases, including FLT3, CSF1R, KIT, PDGFRα, and PDGFRβ . This compound is primarily used in scientific research for its ability to inhibit these receptors, making it a valuable tool in the study of cancer and other diseases involving abnormal cell growth and angiogenesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The exact synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods: : Industrial production of AC710 Mesylate is carried out under strict conditions to ensure high purity and yield. The process involves large-scale synthesis followed by purification steps such as crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: : AC710 Mesylate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its inhibitory activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its binding affinity to target receptors.
Substitution: Substitution reactions are used to introduce different functional groups, enhancing the compound’s specificity and potency.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
AC710 Mesylate has a wide range of applications in scientific research:
Chemistry: Used as a tool to study kinase inhibition and receptor signaling pathways.
Biology: Helps in understanding cell growth, differentiation, and apoptosis.
Medicine: Investigated for its potential in treating cancers and other diseases involving abnormal cell proliferation.
Industry: Utilized in the development of new therapeutic agents and in drug discovery processes.
Mechanism of Action
AC710 Mesylate exerts its effects by binding to and inhibiting platelet-derived growth factor receptors. This inhibition prevents the activation of downstream signaling pathways that promote cell growth and angiogenesis. The molecular targets include FLT3, CSF1R, KIT, PDGFRα, and PDGFRβ, which are crucial for various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Imatinib: Another potent inhibitor of platelet-derived growth factor receptors, used in the treatment of certain cancers.
Vorolanib: Inhibits similar receptors and is used in cancer research.
Rigosertib: Targets multiple kinases and is investigated for its anti-cancer properties.
Uniqueness: : AC710 Mesylate is unique due to its high specificity and potency in inhibiting multiple platelet-derived growth factor receptors. This makes it a valuable tool in research and potential therapeutic applications, offering advantages over other similar compounds in terms of efficacy and selectivity .
Properties
IUPAC Name |
N-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]-5-(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)oxypyridine-2-carboxamide;methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N6O4.CH4O3S/c1-9-37-30(5,6)17-23(18-31(37,7)8)40-22-14-15-24(32-19-22)27(38)33-20-10-12-21(13-11-20)34-28(39)35-26-16-25(41-36-26)29(2,3)4;1-5(2,3)4/h10-16,19,23H,9,17-18H2,1-8H3,(H,33,38)(H2,34,35,36,39);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMMSMBRVDYUME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(CC(CC1(C)C)OC2=CN=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)NC4=NOC(=C4)C(C)(C)C)(C)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46N6O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1351522-05-8 | |
Record name | 2-Pyridinecarboxamide, N-[4-[[[[5-(1,1-dimethylethyl)-3-isoxazolyl]amino]carbonyl]amino]phenyl]-5-[(1-ethyl-2,2,6,6-tetramethyl-4-piperidinyl)oxy]-, methanesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1351522-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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